

Physical properties of 9-ethyl-9H-carbazole-3-carbaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	9-Ethyl-9H-carbazole-3-carbaldehyde
Cat. No.:	B189194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **9-ethyl-9H-carbazole-3-carbaldehyde** (ECCA), a carbazole derivative with demonstrated antitumor potential.^[1] This document details its melting point and solubility, provides experimental protocols for its synthesis and property determination, and visualizes its relevant biological signaling pathway.

Physical and Chemical Properties

9-ethyl-9H-carbazole-3-carbaldehyde is a solid, appearing as a yellow to ochre crystalline powder or granules.^[2] The fundamental physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₃ NO	[3][4][5]
Molecular Weight	223.27 g/mol	[3][4][6]
CAS Number	7570-45-8	[3][5]
Appearance	Yellow to ochre crystalline powder/granules	[2]
Melting Point	85-87 °C	[3][5][6]

Solubility Profile

Quantitative solubility data for **9-ethyl-9H-carbazole-3-carbaldehyde** in a range of common organic solvents is not extensively available in the public literature. However, qualitative solubility can be inferred from synthesis and purification procedures. The compound is noted to be soluble in benzene and toluene.[7] Furthermore, its purification by recrystallization from ethanol indicates good solubility in hot ethanol. The synthesis protocol also suggests solubility in N,N-dimethylformamide (DMF) and chloroform.

Due to the lack of specific quantitative data, researchers are advised to determine solubility experimentally in solvents relevant to their specific application (e.g., formulation, reaction optimization, or analytical characterization). A general protocol for this determination is provided in Section 3.3.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **9-ethyl-9H-carbazole-3-carbaldehyde** and the determination of its physical properties.

This protocol describes the formylation of 9-ethyl-9H-carbazole to yield the target compound.

- Materials:
 - 9-ethyl-9H-carbazole
 - N,N-dimethylformamide (DMF)

- Phosphorus oxychloride (POCl₃)
- Chloroform
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethanol
- Ice

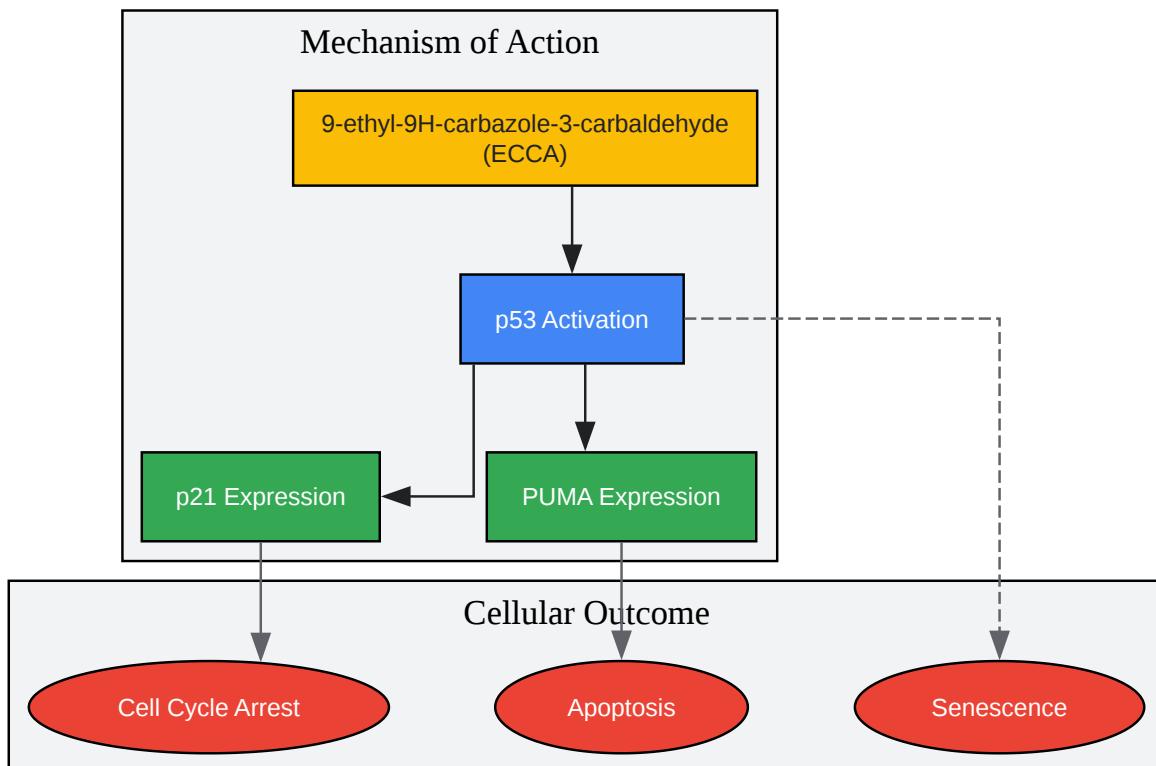
- Procedure:
 - Dissolve 9-ethyl-9H-carbazole (1.0 g, 5.13 mmol) in DMF (5 mL) in a round-bottom flask under an argon atmosphere.[2]
 - Cool the stirred solution in an ice bath (0 °C / 273 K).
 - Slowly add a solution of POCl₃ (2.3 mL, 10.25 mmol) to the cooled mixture over a period of 10 minutes.[2]
 - Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]
 - After the reaction is complete, cool the mixture and pour it into crushed ice, followed by stirring for an additional 30 minutes.
 - Extract the product from the aqueous solution using chloroform.
 - Dry the combined organic layers over anhydrous Na₂SO₄.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization from ethanol to yield **9-ethyl-9H-carbazole-3-carbaldehyde** as a solid.

A standard capillary melting point method can be used.

- Apparatus:

- Melting point apparatus

- Capillary tubes (sealed at one end)
- Procedure:
 - Finely powder a small sample of the dried, purified compound.
 - Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block at a rate of 10-15 °C per minute initially.
 - Once the temperature is within 20 °C of the expected melting point (85-87 °C), reduce the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.


This protocol outlines a method for determining the equilibrium solubility of the compound in a given solvent at a specific temperature.

- Materials & Apparatus:
 - **9-ethyl-9H-carbazole-3-carbaldehyde**
 - Selected analytical grade solvents
 - Vials with screw caps
 - Constant temperature shaker bath
 - Analytical balance
 - Syringe filters (e.g., 0.22 µm)
 - Volumetric flasks and pipettes
 - High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

- Procedure:
 - Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.
 - Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
 - Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
 - Dilution: Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.
 - Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the standards and the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
 - Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution to determine the solubility (e.g., in mg/mL or g/100 mL).

Visualization of Biological Activity

9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to exert an antitumor function in human melanoma cells by reactivating the p53 tumor suppressor pathway.[\[1\]](#) The diagram below illustrates this proposed mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding the interaction mechanism of carbazole/anthracene with N , N - dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 2. 9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]

- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Physical properties of 9-ethyl-9H-carbazole-3-carbaldehyde (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189194#physical-properties-of-9-ethyl-9h-carbazole-3-carbaldehyde-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com